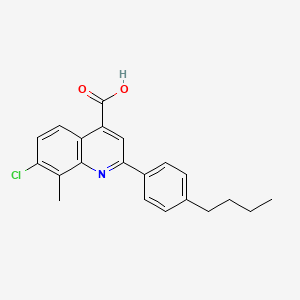

2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

Description

Chemical Identity and Structure 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid (CAS: 863182-58-5) is a quinoline derivative with the molecular formula C₂₁H₂₀ClNO₂ and a molecular weight of 353.84 g/mol . Its structure features:

- A quinoline core substituted at positions 2, 7, and 6.

- A 4-butylphenyl group at position 2.

- Chlorine at position 7 and a methyl group at position 7.

- A carboxylic acid moiety at position 4.

Synthesis and Applications The compound is synthesized via palladium-catalyzed cross-coupling reactions, similar to methods described for structurally related quinolines (e.g., using PdCl₂(PPh₃)₂ or Pd(OAc)₂ catalysts in DMF/K₂CO₃ systems) .

Commercial Status

As of 2025, this compound is listed as discontinued by suppliers like CymitQuimica, though analytical standards remain available .

Properties

IUPAC Name |

2-(4-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-3-4-5-14-6-8-15(9-7-14)19-12-17(21(24)25)16-10-11-18(22)13(2)20(16)23-19/h6-12H,3-5H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMULXQZHBVPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Isatin Derivative

One effective method involves starting from an isatin derivative:

Formation of 2-Toluquinoline-4-Carboxylic Acid :

- Combine isatin with sodium hydroxide in water at controlled temperatures (25-35 °C) and reflux with acetone for several hours.

- Adjust pH to 5-6 and filter to obtain 2-toluquinoline-4-carboxylic acid.

Condensation with Phenyl Aldehyde :

- React 2-toluquinoline-4-carboxylic acid with phenyl aldehyde at elevated temperatures (95-105 °C) for several hours.

- This yields 2-vinyl-4-quinoline carboxylic acid.

-

- Treat the vinyl compound with potassium permanganate in a basic medium (pH adjusted to 1-2) at moderate temperatures (35-45 °C).

- This step introduces the necessary chlorinated and carboxylic functionalities.

Alternative Synthetic Routes

Another approach utilizes different starting materials or conditions:

- Synthesis from 6-Bromoisatin :

- React 6-bromoisatin with pyruvic acid in a basic medium, followed by hydrolysis to yield intermediate quinoline derivatives.

- Subsequent steps involve further functionalization through electrophilic substitution and carboxylation.

Data Tables

Summary of Reaction Conditions

| Step | Reaction Component | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| 1 | Isatin + NaOH + Acetone | 25-35 | 5-15 | ~99 |

| 2 | 2-Toluquinoline + Phenyl Aldehyde | 95-105 | 1-6 | ~85 |

| 3 | Vinyl Compound + KMnO₄ | 35-45 | 2-8 | Variable |

Characterization Data

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | NMR Characteristics |

|---|---|---|---|

| 2-Toluquinoline-4-Carboxylic Acid | 238-240 | 187.19 | Various peaks indicative of aromatic protons |

| Final Product (Target Compound) | TBD | 353.84 | Complex multiplet patterns in aromatic region |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.

Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, leading to the formation of alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine and butylphenyl positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using N-chlorosuccinimide (NCS) or nucleophilic substitution using sodium methoxide (NaOMe).

Major Products

Oxidation: Formation of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinoline derivatives or alcohols.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new drugs targeting specific biological pathways.

Medicine

In medicine, this compound may serve as a lead compound for the development of therapeutic agents. Its structural features make it a candidate for drug design and optimization.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties provided by the quinoline core.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The chlorine and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Lipophilicity :

- The 4-butylphenyl group in the parent compound contributes to higher molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., ethyl or propoxy groups) .

- The propoxyphenyl analog (CAS 863185-10-8) shows increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Bromine substitution (SVQ-029) introduces a heavier atom, which could influence electronic properties and binding kinetics .

Safety and Commercial Availability: The parent compound’s discontinuation contrasts with the availability of analogs like the benzodioxol derivative, which is under active research for its metabolic stability . None of the listed analogs have reported mutagenicity in bacterial reverse mutation assays (up to 1 mM/plate), aligning with safety trends observed in structurally related thiazolidinones .

Biological Activity

Molecular Formula

- C21H20ClNO2

Structural Features

The compound features a quinoline core substituted with a butylphenyl group and a carboxylic acid functional group, contributing to its unique properties and biological activities.

Antimicrobial Activity

Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. The presence of the chloro and carboxylic acid groups in this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | E. coli | 32 µg/mL |

| 2-(4-Butylphenyl)-7-chloroquinoline | S. aureus | 16 µg/mL |

| 8-Methylquinoline-4-carboxylic acid | P. aeruginosa | 64 µg/mL |

Anticancer Activity

Quinoline derivatives have been studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of specific kinases.

Case Study: Anticancer Effects

A study demonstrated the efficacy of 2-(4-Butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid in inhibiting the proliferation of human breast cancer cells (MCF-7). The compound was shown to induce apoptosis via the mitochondrial pathway, characterized by cytochrome c release and activation of caspases.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Inhibition of PI3K/Akt signaling pathway |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

- Cell Membrane Disruption : The hydrophobic butyl group enhances membrane interaction, leading to increased permeability and cell lysis.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to decreased production of inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis of quinoline-4-carboxylic acid derivatives typically involves the Doebner reaction, starting with aniline derivatives, substituted benzaldehydes, and pyruvic acid. For example, 2-phenylquinoline-4-carboxylic acids are synthesized via condensation, cyclization, and oxidation steps . Adjustments for the target compound would require substituting 4-butylphenyl and introducing chloro/methyl groups at positions 7 and 7. Key parameters include:

- Catalysts : PdCl₂(PPh₃)₂ or Pd(OAc)₂ for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

- Solvents : DMF or glacial acetic acid for cyclization .

- Temperature : Reactions often proceed at reflux (e.g., 110°C in acetic acid) .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and crystallization (ethanol/water) are standard .

Q. How is 2-(4-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid characterized structurally and analytically?

- Techniques :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl at C8, chloro at C7) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₂₂H₂₁ClNO₂: calc. 378.1264) .

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl bonds .

- Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What preliminary biological screening assays are suitable for this compound?

- Antimicrobial Testing :

- Agar Diffusion : Zone of inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains .

- Broth Dilution : Determine minimum inhibitory concentration (MIC). For similar quinolines, MIC values range from 64–128 µg/mL .

- Cytotoxicity : MTT assay on mammalian cells (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do the 7-chloro and 8-methyl substituents influence the compound’s bioactivity and binding to bacterial targets?

- Structure-Activity Relationship (SAR) :

- Chloro Group (C7) : Enhances lipophilicity and membrane penetration, improving activity against Gram-positive bacteria .

- Methyl Group (C8) : Steric effects may reduce off-target interactions, as seen in adamantyl-substituted quinolines with antitubercular activity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding to DNA gyrase or topoisomerase IV, common targets for quinolones .

Q. How can synthetic routes be optimized to address low yields or impurities in the final product?

- Troubleshooting :

- Byproduct Formation : Monitor intermediates via TLC. For example, unreacted pyruvic acid can be removed by aqueous extraction .

- Catalyst Efficiency : Replace PdCl₂(PPh₃)₂ with Buchwald-Hartwig ligands for challenging cross-couplings .

- Scale-Up : Use flow chemistry for safer handling of exothermic steps (e.g., nitration or halogenation) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in MIC values may arise from:

- Assay Conditions : Variations in bacterial strain virulence or culture media pH .

- Compound Stability : Degradation in DMSO stock solutions; validate via LC-MS before testing .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.